molecular formula C16H32O2S B179276 16-Mercaptohexadecanoic acid CAS No. 69839-68-5

16-Mercaptohexadecanoic acid

Cat. No. B179276
CAS RN: 69839-68-5
M. Wt: 288.5 g/mol
InChI Key: INOAASCWQMFJQA-UHFFFAOYSA-N
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Patent
US07381533B2

Procedure details

Under inert atmosphere 2.0 gr of sodium metal suspension (40% in mineral oil) were slowly added to 100 ml of dry methanol at 0° C. At the end of the addition reaction mixture was stirred for 10 min at RT and 1.75 ml (21.58 mmole) of thiolacetic acid were added. After additional 10 min of stirring, 30 ml degassed methanolic solution of 6.1 gr (18.19 mmole) of 16-bromohexadecanoic acid were added. The resulted mixture was refluxed for 15 hrs, after which, allowed to cool to RT and 50 ml of degassed 1.0 M NaOH aqueous solution were injected. Additional refluxing for 3 hrs required for reaction completion. Resulted reaction mixture was cooled with ice bath and poured, with stirring, into a vessel containing 200 ml of ice water. This mixture was titrated to pH=7 by 1.0 M HCl and extracted with 300 ml of ether. The organic layer was separated, washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution and dried over sodium sulfate. After removal of ether material was purified by recrystalization from n-hexane, filtering out and drying over high vacuum. 5.1 gr (97% yield) of the desired product were obtained.
[Compound]
Name
atmosphere
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
[Na].[S:2]1C=CC=C1CC(O)=O.Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28].[OH-].[Na+].Cl>CO>[SH:2][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28] |f:3.4,^1:0|

Inputs

Step One
Name
atmosphere
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition reaction mixture
STIRRING
Type
STIRRING
Details
After additional 10 min of stirring
Duration
10 min
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulted mixture was refluxed for 15 hrs
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
TEMPERATURE
Type
TEMPERATURE
Details
Additional refluxing for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
required for reaction completion
CUSTOM
Type
CUSTOM
Details
Resulted
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice bath
ADDITION
Type
ADDITION
Details
poured
STIRRING
Type
STIRRING
Details
with stirring, into a vessel
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of ether material
CUSTOM
Type
CUSTOM
Details
was purified by recrystalization from n-hexane
FILTRATION
Type
FILTRATION
Details
filtering out
CUSTOM
Type
CUSTOM
Details
drying over high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
SCCCCCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.